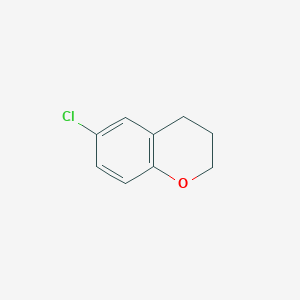

6-Chlorochroman

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQIWYXPCLLEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508154 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-71-2 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: 6-Chlorochroman: A Multi-faceted Approach to Structure Elucidation and Confirmation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and drug development. Trivial errors in structural assignment can lead to the invalidation of extensive biological data and significant financial loss. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation and confirmation of 6-chlorochroman, a heterocyclic scaffold of interest in medicinal chemistry.[1][2] We will move beyond a simple checklist of techniques, instead focusing on the synergistic interplay of modern analytical methods to create a self-validating cascade of evidence. This document details the causality behind experimental choices, providing detailed protocols and data interpretation strategies for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Vibrational and Electronic Spectroscopy (FTIR, UV-Vis), and X-ray Crystallography.

The Strategic Imperative: An Integrated Analytical Workflow

The confirmation of a chemical structure is not a linear process but an integrated, iterative one. No single technique provides absolute proof in isolation (with the potential exception of X-ray crystallography).[3][4] True confidence is achieved when orthogonal techniques yield data that are all consistent with a single, proposed structure. The workflow below illustrates the logical progression, where each step builds upon and validates the last.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Defining the Formula and Halogen Presence

Mass spectrometry is the first port of call, providing two critical pieces of information: the molecular weight and, crucially for this molecule, definitive evidence of a chlorine atom.[5]

Causality: We employ Electron Ionization (EI) or Electrospray Ionization (ESI) to generate a molecular ion (M⁺). High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the accurate mass, allowing for the calculation of a unique molecular formula.[6] The presence of chlorine is unequivocally confirmed by its characteristic isotopic signature: the M⁺ peak and an "M+2" peak at approximately one-third the intensity, stemming from the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[7][8]

Expected Mass Spectrometry Data for this compound (C₉H₉ClO)

| Ion/Fragment | Description | Expected m/z (for ³⁵Cl) | Key Confirmation Feature |

| [M]⁺ | Molecular Ion | 168 | Presence of M+2 peak at m/z 170 (~33% intensity) |

| [M+H]⁺ | Protonated Molecule (ESI) | 169 | Presence of M+2 peak at m/z 171 (~33% intensity) |

| [M-CH₂CH₂]⁺ | Loss of ethylene (retro-Diels-Alder) | 140 | Confirms the dihydropyran ring |

| C₇H₆ClO⁺ | Fragment from benzylic cleavage | 141 | Indicates stability of the aromatic portion |

Experimental Protocol: GC-EI-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to an Electron Ionization Time-of-Flight (TOF) or Orbitrap Mass Spectrometer for high resolution.

-

GC Method:

-

Injector: 250°C, Split mode (e.g., 20:1).

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

-

MS Method:

-

Ion Source: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Mode: High resolution (>10,000).

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak. Calculate the molecular formula from the accurate mass of the molecular ion. Verify the ~3:1 isotopic ratio for the [M]⁺ and [M+2]⁺ peaks.[9]

NMR Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[10][11] For this compound, a full suite of 1D and 2D experiments is required to unambiguously assign every proton and carbon and, most importantly, confirm the "6-chloro" substitution pattern over other possibilities (e.g., 5-, 7-, or 8-chloro).

¹H and ¹³C NMR: The Fundamental Framework

¹H NMR provides information on the chemical environment and neighboring protons for every hydrogen atom, while ¹³C NMR reveals the number of unique carbon environments.[12][13] The DEPT-135 experiment is used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) carbons.[14]

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.

-

COSY (COrrelation SpectroscopY): Identifies protons that are coupled (typically through 2-3 bonds), revealing the spin systems in the aliphatic and aromatic regions.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon atom it is attached to, providing definitive C-H assignments.[16][17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall skeleton and substituent position. It shows correlations between protons and carbons over 2-3 bonds, linking together fragments that are not directly bonded.[15][16]

Caption: Key HMBC correlations confirming the this compound structure.

Causality of HMBC: The crucial correlation is from the H-8 proton to the chlorinated C-6 carbon (³J coupling). Equally important is the lack of a strong correlation from H-5 to C-6. This, combined with correlations from H-5 and H-7 to their respective neighboring carbons, definitively places the chlorine atom at the C-6 position.

Predicted NMR Data for this compound in CDCl₃

| Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm), DEPT | Key 2D Correlations (COSY, HMBC) |

| 2 | ~4.2 (t, J=5.0) | ~65, CH₂ | COSY with H-3; HMBC to C-3, C-8a |

| 3 | ~2.0 (m) | ~22, CH₂ | COSY with H-2, H-4 |

| 4 | ~2.8 (t, J=6.5) | ~29, CH₂ | COSY with H-3; HMBC to C-5, C-4a |

| 4a | - | ~122, C | - |

| 5 | ~7.1 (d, J=2.5) | ~127, CH | COSY with H-7; HMBC to C-4, C-7, C-4a |

| 6 | - | ~128, C | - |

| 7 | ~6.8 (dd, J=8.5, 2.5) | ~118, CH | COSY with H-5, H-8; HMBC to C-5, C-8a |

| 8 | ~6.7 (d, J=8.5) | ~129, CH | COSY with H-7; HMBC to C-6, C-4a |

| 8a | - | ~153, C | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[12] Transfer to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

1D ¹H Acquisition:

-

Use a standard 30-degree pulse sequence.

-

Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

-

1D ¹³C{¹H} Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

-

-

DEPT-135 Acquisition: Use standard DEPT-135 pulse program parameters.

-

2D Acquisition (COSY, HSQC, HMBC):

-

Utilize standard, gradient-selected pulse programs (e.g., gCOSY, gHSQCED, gHMBC).

-

For HMBC, set the long-range coupling delay to optimize for a J-coupling of 8 Hz.

-

-

Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform phase and baseline corrections.

Vibrational and Electronic Spectroscopy (FTIR & UV-Vis)

These rapid, non-destructive techniques provide complementary data to confirm functional groups and electronic systems identified by MS and NMR.[18][19]

Causality: FTIR confirms the presence of the key functional groups (ether, aromatic ring) and can indicate the C-Cl bond.[20] UV-Vis spectroscopy confirms the presence of the substituted benzene chromophore.[21]

Key Spectroscopic Data

| Technique | Parameter | Expected Value/Range | Functional Group Assignment |

| FTIR | Wavenumber (cm⁻¹) | ~3050-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch | ||

| ~1610, 1490 | Aromatic C=C Stretch | ||

| ~1230 | Aryl-O (Ether) Stretch | ||

| ~800-600 | C-Cl Stretch | ||

| UV-Vis | λ_max (in EtOH) | ~225 nm, ~280 nm | π → π* transitions of the substituted benzene ring |

Experimental Protocol: FTIR-ATR & UV-Vis

-

FTIR: Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal. Acquire the spectrum over 4000-400 cm⁻¹, co-adding 16-32 scans.

-

UV-Vis: Prepare a dilute solution (~10⁻⁴ M) of the compound in ethanol. Record the spectrum from 200-400 nm using a quartz cuvette.

X-ray Crystallography: The Unimpeachable Confirmation

When all spectroscopic data point to a single structure, X-ray crystallography provides the final, definitive proof.[22][23] By determining the precise three-dimensional arrangement of atoms in a single crystal, it leaves no room for ambiguity regarding connectivity or isomerism.[24][25]

Causality: If a single crystal of sufficient quality can be obtained, diffraction of X-rays by the crystal lattice allows for the calculation of electron density maps, from which the exact position of every non-hydrogen atom can be determined. This validates the entire structure proposed by spectroscopy.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (>0.1 mm) by slow evaporation of a saturated solution (e.g., in hexane/ethyl acetate), vapor diffusion, or slow cooling.[26]

-

Data Collection: Mount a suitable crystal on a goniometer within a diffractometer. Cool the crystal (e.g., to 100 K) and expose it to a monochromatic X-ray beam, collecting diffraction data over a range of orientations.

-

Structure Solution and Refinement: Process the diffraction data to generate a set of structure factors. Solve the structure using direct methods to obtain an initial atomic model. Refine this model against the experimental data to achieve the final, high-resolution crystal structure.

Conclusion

The structure elucidation of this compound serves as a model for rigorous chemical characterization. By systematically integrating data from mass spectrometry, multi-dimensional NMR, and vibrational/electronic spectroscopy, a robust and self-validating structural hypothesis is formed. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence. The final confirmation via X-ray crystallography serves as the "gold standard," validating the entire spectroscopic assignment and ensuring the absolute integrity of the structural data for any subsequent research or development activities.

References

-

Guide to Spectroscopic Identification of Organic Compounds. (n.d.). Routledge. Retrieved from [Link]

-

Spectral Data Interpretation for Organic Structure Determination. (n.d.). StudyPulse. Retrieved from [Link]

-

Ray, S., et al. (1993). An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Arshad, M. N., et al. (2018). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate. Retrieved from [Link]

-

Spectroscopic Identification Of Organic Compounds. (n.d.). riomaisseguro.rio.rj.gov.br. Retrieved from [Link]

-

Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Małecka, M., & Grabowski, S. J. (2006). Comparative Studies of Oxaphosphinane and Chromone Derivatives. X-ray, DFT, AIM Studies. science24.com. Retrieved from [Link]

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.Google Books.

-

Spectrometric Identification of Organic Compounds. (n.d.). quimicafundamental. Retrieved from [Link]

-

An X-Ray Crystallographic Study of the Nonsteroidal Contraceptive Agent Centchroman. (n.d.). ACS Publications. Retrieved from [Link]

-

Ye, R., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

-

1H- and 13C-NMR chemical shifts for compound 6. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Jones, P. G. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]

-

Kamal, A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH. Retrieved from [Link]

-

Herzon, S. B., & Woo, C. M. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research. Retrieved from [Link]

-

(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Mabasa, X. E., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. OUCI. Retrieved from [Link]

-

Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). NIH. Retrieved from [Link]

-

S., et al. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

-

Vibrational Spectroscopy of Phytochromes. (n.d.). MDPI. Retrieved from [Link]

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.

-

Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of the West Indies. Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

-

HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Nanalysis. Retrieved from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved from [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. (2021). ResearchGate. Retrieved from [Link]

-

Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. Retrieved from [Link]

-

2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. Retrieved from [Link]

-

Chemical structure confirmation: Significance and symbolism. (2024). Your Dictionary. Retrieved from [Link]

-

Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]

-

Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. (n.d.). MDPI. Retrieved from [Link]

-

A framework for automated structure elucidation from routine NMR spectra. (2021). RSC Publishing. Retrieved from [Link]

-

Structural, vibrational (FTIR and FT-Raman), NMR, UV–vis spectral analysis, and DFT study of 2-(6-oxo-2-thioxotetrahydropyrimidin-4(1H)-ylidene) hydrazine carboxamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. (n.d.). Semantic Scholar. Retrieved from [Link]a9a117b4097e)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. routledge.com [routledge.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. vce.studypulse.au [vce.studypulse.au]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectrometric Identification of Organic Compounds - Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce - Google Books [books.google.com.sg]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. web.uvic.ca [web.uvic.ca]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactiv… [ouci.dntb.gov.ua]

- 22. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

biological activity of 6-Chlorochroman derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Chlorochroman Derivatives

Abstract

The chroman scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, both natural and synthetic. The introduction of a chlorine atom at the 6-position of the chroman ring system critically modulates the molecule's electronic properties, enhancing its reactivity and potential for biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We delve into their anticancer, antimicrobial, and neuropharmacological properties, presenting a synthesis of the current state of research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future investigation.

The this compound Scaffold: A Keystone in Medicinal Chemistry

The Privileged Nature of the Chroman Ring

The chroman ring system is a recurring motif in a vast array of natural products, including tocopherols (Vitamin E) and various flavonoids. Its structural rigidity, combined with the oxygen heterocycle, provides an ideal framework for designing molecules that can selectively interact with biological targets. This inherent "drug-likeness" has made it a focal point for synthetic chemists aiming to generate novel therapeutic agents.

Significance of the 6-Chloro Substitution

The strategic placement of a chlorine atom at the C-6 position of the chroman ring is a key chemical modification. As an electron-withdrawing group, the chlorine atom significantly influences the electron density of the aromatic ring and enhances the electrophilic character of the carbonyl group at C-4 in chroman-4-one derivatives.[1] This electronic modulation makes the C-3 methylene protons more acidic and the overall scaffold more susceptible to a variety of nucleophilic attacks, thereby unlocking a diverse range of synthetic possibilities.[1] This enhanced reactivity is fundamental to creating libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies.

Synthesis of Biologically Active this compound Derivatives

The synthetic versatility of this compound derivatives often begins with the foundational building block, this compound-4-one. This ketone serves as a versatile precursor for a multitude of chemical transformations.[1]

The this compound-4-one Precursor: A Gateway to Diversity

The reactivity of this compound-4-one at multiple sites allows for the systematic introduction of various functional groups, leading to novel compounds with a wide spectrum of biological activities.[1] The diagram below illustrates the principal synthetic pathways originating from this key intermediate.

Sources

Unraveling the Cellular Mechanisms of 6-Chlorochroman: An In-Depth Technical Guide for Researchers

Preamble: Charting a Course into the Unexplored

To our fellow researchers, scientists, and drug development professionals, this document serves as a technical guide into the cellular mechanism of action of 6-chlorochroman. It is critical to establish from the outset that, as of the current scientific landscape, dedicated studies elucidating the precise molecular interactions of this compound are not extensively published. However, the chroman scaffold, of which this compound is a derivative, is a well-recognized pharmacophore present in a multitude of biologically active compounds. This guide, therefore, adopts a rational, evidence-based approach to postulate and explore the most probable mechanisms of action for this compound.

We will delve into the established pharmacology of closely related chroman and chromone derivatives to construct a series of testable hypotheses. This guide is structured not as a definitive statement of fact, but as a roadmap for discovery. It is designed to empower you, the researcher, with the conceptual framework and detailed experimental protocols necessary to rigorously investigate and ultimately define the cellular and molecular pharmacology of this compound. Our narrative is built upon the pillars of scientific integrity: explaining the why behind experimental choices, ensuring that the described protocols are self-validating, and grounding our postulations in authoritative scientific literature.

Part 1: Postulated Mechanisms of Action of this compound

Based on the biological activities reported for analogous structures, we will explore three primary, plausible mechanisms of action for this compound:

-

Topoisomerase Inhibition: The potential for this compound to interfere with the catalytic cycle of topoisomerase enzymes, leading to cytotoxic effects in proliferating cells.

-

Modulation of Intracellular Signaling Pathways: The capacity of this compound to influence key signaling cascades, such as the Nrf2/ARE and ERK/CREB pathways, which are pivotal in cellular stress responses and survival.

-

Modulation of Ion Channel Activity: The possibility that this compound interacts with and modulates the function of various ion channels, a known activity for some chroman-containing molecules.

For each postulated mechanism, we will provide a detailed scientific rationale and a comprehensive experimental workflow to enable its investigation.

Mechanism 1: this compound as a Putative Topoisomerase Inhibitor

Scientific Rationale

Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination by introducing transient single- or double-strand breaks.[1] Inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately trigger apoptosis, making them a key target for anticancer therapies.[2][3] Notably, a study on 6-chloro- and 6-fluoro-substituted chromone derivatives revealed their potential as topoisomerase inhibitors, providing a direct precedent for investigating this mechanism for this compound.[4] The presence of the electron-withdrawing chlorine atom at the 6-position of the chroman ring may influence its interaction with the topoisomerase-DNA complex.

Experimental Workflow: Investigating Topoisomerase Inhibition

The following workflow outlines a systematic approach to determine if this compound acts as a topoisomerase inhibitor.

Caption: Workflow for investigating this compound as a topoisomerase inhibitor.

Detailed Experimental Protocols

This assay directly measures the enzymatic activity of topoisomerase I or II.

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or II enzyme, and assay buffer.

-

Compound Addition: Add varying concentrations of this compound (typically from 0.1 µM to 100 µM) or a known inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II) as a positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Separate the DNA topoisomers by electrophoresis on a 1% agarose gel. Visualize the DNA bands using a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

-

Interpretation: Inhibition of topoisomerase activity will result in a decrease in the amount of relaxed plasmid DNA and a corresponding increase in the supercoiled form.

This assay detects the phosphorylation of the histone variant H2AX (γ-H2AX), a marker of DNA double-strand breaks, which are a hallmark of topoisomerase II poisoning.

-

Cell Culture: Plate a suitable cancer cell line (e.g., MCF-7, HCT116) on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., etoposide), and a vehicle control for a specified time (e.g., 2-24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus. An increase in γ-H2AX foci indicates the induction of DNA double-strand breaks.

Mechanism 2: Modulation of Intracellular Signaling Pathways

Scientific Rationale

The chroman scaffold is present in many natural and synthetic compounds with potent antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key intracellular signaling pathways.

-

The Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its binding to the Antioxidant Response Element (ARE).[5] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[6] Oxidative stress or small molecule activators can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] Given the known antioxidant properties of chroman derivatives, it is plausible that this compound could activate the Nrf2/ARE pathway.

-

The ERK/CREB Pathway: The Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) are central components of a signaling cascade that regulates neuronal survival, plasticity, and differentiation.[8][9] Activation of this pathway, often through phosphorylation events, can protect cells from apoptotic stimuli.[10] The neuroprotective effects of some chroman derivatives have been linked to the activation of the ERK/CREB pathway.[11]

Experimental Workflow: Investigating Signaling Pathway Modulation

Caption: Workflow for investigating the modulation of Nrf2/ARE and ERK/CREB signaling pathways by this compound.

Detailed Experimental Protocols

This assay determines if this compound promotes the movement of Nrf2 from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., human neuroblastoma SH-SY5Y or hepatoma HepG2 cells) on coverslips. Treat with this compound for various time points (e.g., 1, 3, 6 hours).

-

Immunofluorescence:

-

Fix, permeabilize, and block the cells as described in Protocol 2.

-

Incubate with a primary antibody against Nrf2.

-

Incubate with a fluorescently labeled secondary antibody and counterstain nuclei with DAPI.

-

Image using a confocal microscope and observe the subcellular localization of Nrf2.

-

-

Western Blot of Nuclear and Cytoplasmic Fractions:

-

Treat cells and then harvest them.

-

Perform subcellular fractionation to separate nuclear and cytoplasmic extracts.

-

Perform Western blotting on both fractions using an antibody against Nrf2. Use lamin B1 as a nuclear marker and α-tubulin as a cytoplasmic marker to ensure the purity of the fractions.

-

-

Interpretation: An increase in the nuclear Nrf2 signal (both by immunofluorescence and Western blot) indicates activation of the pathway.

This assay quantifies the activation of ERK and CREB by detecting their phosphorylated forms.

-

Cell Lysis: Treat cells (e.g., primary cortical neurons or PC12 cells) with this compound for short time points (e.g., 5, 15, 30, 60 minutes). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated CREB (p-CREB).

-

After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Re-probe the membranes with antibodies for total ERK1/2 and total CREB to normalize the phosphorylation signal. Quantify the band intensities using densitometry. An increased ratio of p-ERK/total ERK and p-CREB/total CREB indicates pathway activation.

Mechanism 3: Modulation of Ion Channel Activity

Scientific Rationale

Ion channels are critical for a vast array of physiological processes, including neuronal excitability, muscle contraction, and hormone secretion. The chroman moiety is a core structure in several known ion channel modulators. For instance, chromanol derivatives are known to modulate potassium channels.[12] Given the prevalence of ion channels as drug targets, it is conceivable that this compound could exert its effects by interacting with specific ion channels, such as ATP-sensitive potassium (KATP) channels, which are important metabolic sensors in various tissues.[13][14]

Experimental Workflow: Investigating Ion Channel Modulation

Caption: Workflow for investigating the modulation of ion channels by this compound.

Detailed Experimental Protocols

This is a high-throughput method to screen for effects on ion channel activity, for example, by measuring changes in intracellular calcium or potassium concentrations.

-

Cell Preparation: Plate cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing a specific potassium channel) in a multi-well plate.

-

Dye Loading: Load the cells with an ion-sensitive fluorescent dye (e.g., Fluo-4 AM for calcium, or a thallium-sensitive dye for potassium channels).

-

Compound Addition: Add this compound at various concentrations to the wells.

-

Stimulation: Add a stimulus to open the ion channels (e.g., a depolarizing agent like KCl for voltage-gated channels, or an agonist for ligand-gated channels).

-

Signal Detection: Measure the fluorescence intensity over time using a plate reader with kinetic read capabilities.

-

Interpretation: An increase or decrease in the fluorescent signal in the presence of this compound, compared to the vehicle control, suggests modulation of the ion channel.

This "gold standard" technique provides detailed information about the effect of a compound on ion channel currents.[15][16]

-

Cell Preparation: Use cells endogenously expressing or heterologously overexpressing the ion channel of interest.

-

Pipette and Seal Formation: Fabricate a glass micropipette and fill it with an appropriate intracellular solution. Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.

-

Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential and apply voltage steps or ramps to elicit ion channel currents.

-

Compound Application: Perfuse the cell with an extracellular solution containing this compound.

-

Data Acquisition and Analysis: Record the changes in the ion channel currents in the presence of the compound. Analyze parameters such as current amplitude, activation and inactivation kinetics, and the current-voltage (I-V) relationship.

-

Interpretation: A change in any of these parameters provides direct evidence of ion channel modulation by this compound.

Part 2: Data Presentation and Interpretation

For each of the experimental workflows described, it is imperative to present the quantitative data in a clear and structured format.

Table 1: Example Data Summary for Topoisomerase Inhibition Assays

| Assay | Endpoint | This compound (IC50/EC50) | Positive Control (IC50/EC50) |

| Topo I Relaxation | Inhibition of DNA Relaxation | [Insert Value] µM | Camptothecin: [Value] µM |

| Topo II Relaxation | Inhibition of DNA Relaxation | [Insert Value] µM | Etoposide: [Value] µM |

| Cell Proliferation (MCF-7) | Growth Inhibition | [Insert Value] µM | Doxorubicin: [Value] µM |

| γ-H2AX Foci Formation | Induction of DNA Damage | [Insert Value] µM | Etoposide: [Value] µM |

Table 2: Example Data Summary for Signaling Pathway Modulation

| Pathway | Assay | Endpoint | Fold Change (vs. Vehicle) |

| Nrf2/ARE | Nrf2 Nuclear Translocation | Nuclear/Cytoplasmic Ratio | [Insert Value] |

| ARE-Luciferase Activity | Luciferase Expression | [Insert Value] | |

| HO-1 mRNA Expression | Relative Quantification | [Insert Value] | |

| ERK/CREB | p-ERK/Total ERK | Ratio | [Insert Value] |

| p-CREB/Total CREB | Ratio | [Insert Value] |

Conclusion: A Framework for Discovery

This technical guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound in cellular models. While direct evidence remains to be established, the data from related chroman and chromone derivatives strongly suggest that topoisomerase inhibition, modulation of the Nrf2/ARE and ERK/CREB signaling pathways, and potentially ion channel modulation are the most promising avenues of investigation.

The detailed protocols and experimental workflows presented herein are designed to be robust and self-validating, providing a clear path for researchers to generate high-quality, reproducible data. By systematically applying these methodologies, the scientific community can move closer to a definitive understanding of the cellular pharmacology of this compound, unlocking its potential for therapeutic development.

References

-

Ishar, M. P. S., Singh, G., Singh, S., Sreenivasan, K. K., & Singh, G. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366–1370. [Link]

-

Asadipour, A., Fassihi, A., & Sadeghi-Aliabadi, H. (2019). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Research in Pharmaceutical Sciences, 14(2), 133–143. [Link]

-

Aly, A. A., El-Sayed, M. A., & Hassan, W. A. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2967–2982. [Link]

-

Sørensen, M. D., & Nielsen, T. E. (2015). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1171–1175. [Link]

-

Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry, 101, 103943. [Link]

-

Gribble, F. M., & Ashcroft, F. M. (2000). Pharmacological Modulation of K(ATP) Channels. BioEssays, 22(12), 1079-1086. [Link]

-

Wu, J., et al. (2022). Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity. Journal of Hazardous Materials, 436, 129218. [Link]

-

Bähner, F., et al. (2001). ATP modulation of ATP-sensitive potassium channel ATP sensitivity varies with the type of SUR subunit. The Journal of Physiology, 533(Pt 2), 365–377. [Link]

-

Johnson, D. A., & Johnson, J. A. (2010). The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases. Journal of Neurochemistry, 115(2), 292-307. [Link]

-

Zhai, S., et al. (2018). Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels. The Journal of Neuroscience, 38(33), 7328–7344. [Link]

-

Chen, Y. T., et al. (2023). Pharmacological modulation of chloride channels as a therapeutic strategy for neurological disorders. Frontiers in Pharmacology, 14, 1169055. [Link]

-

Pommier, Y. (2017). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology, 12(1), 4-13. [Link]

-

Jaramillo, M. C., & Zhang, D. D. (2013). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. The Journal of Biological Chemistry, 288(45), 32609–32616. [Link]

-

Al-Karagholi, M. A., et al. (2021). ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential. International Journal of Molecular Sciences, 22(16), 8898. [Link]

-

Singh, S., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Pharmaceuticals (Basel, Switzerland), 16(10), 1456. [Link]

-

Park, E. M., & Cho, S. (2006). Enhanced ERK dependent CREB activation reduces apoptosis in staurosporine-treated human neuroblastoma SK-N-BE(2)C cells. Neuroscience Letters, 401(1-2), 125–129. [Link]

-

National Center for Biotechnology Information. (2020). Topoisomerase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Ray, P. D., et al. (2022). The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function. Biomedicines, 10(9), 2043. [Link]

-

Reactome. (2011). ATP sensitive Potassium channels. [Link]

-

Luttrell, L. M. (2002). Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase. Molecular Biotechnology, 21(1), 1-16. [Link]

-

D'Arpa, P., & Liu, L. F. (1990). Effects of inhibitors of topoisomerases-I and topoisomerases-ii on DNA methylation and DNA-synthesis in human colonic adenocarcinoma cells-invitro. Cancer Research, 50(14), 4298–4304. [Link]

-

ResearchGate. (n.d.). Involvement of PP2B, but not ERK, in the activation of CREB. [Link]

-

Zhang, X., et al. (2021). Action of the Nrf2/ARE signaling pathway on oxidative stress in choroid plexus epithelial cells following lanthanum chloride treatment. Toxicology Mechanisms and Methods, 31(7), 513–521. [Link]

-

Sayin, V. I., et al. (2017). Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer. eLife, 6, e28083. [Link]

-

Sun, D., et al. (2025). ATP-sensitive potassium channels alter glycolytic flux to modulate cortical activity and sleep. Proceedings of the National Academy of Sciences of the United States of America, 122(8), e2416578122. [Link]

-

Narahashi, T. (2000). Neuroreceptors and ion channels as the basis for drug action: past, present, and future. The Journal of Pharmacology and Experimental Therapeutics, 294(1), 1–26. [Link]

-

Ikeda, S. R. (n.d.). Neuronal Ion Channel Modulation By Second Messengers. Grantome. [Link]

-

Pellmar, T. C., & Wilson, W. A. (1973). Electrophysiological analysis of the actions of strychnine, bicuculline and picrotoxin on the axonal membrane. Journal of Neurobiology, 4(6), 567–582. [Link]

-

Aliabadi, H. M. (2024). Molecular Targets for Breast Cancer Therapy. Biomolecules, 14(10), 1219. [Link]

-

Sciancalepore, M., et al. (2022). Ion Channels and Neurological Disease. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

El-Azzouny, M. A., et al. (2020). Effects of Deltamethrin Acute Exposure on Nav1.6 Channels and Medium Spiny Neurons of the Nucleus Accumbens. Toxicology, 440, 152488. [Link]

Sources

- 1. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced ERK dependent CREB activation reduces apoptosis in staurosporine-treated human neuroblastoma SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological modulation of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ATP-sensitive potassium channels alter glycolytic flux to modulate cortical activity and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Electrophysiological analysis of the actions of strychnine, bicuculline and picrotoxin on the axonal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Deltamethrin Acute Exposure on Nav1.6 Channels and Medium Spiny Neurons of the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Chlorochroman and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. 6-Chlorochroman, characterized by a chlorine atom at the 6th position of the chroman backbone, represents a specific iteration of this versatile structure. While research on this compound itself is limited, its derivatives, particularly this compound-4-one, and its structural analogues like cromakalim, have been investigated for a range of pharmacological activities.[1][2] This guide synthesizes the available evidence to explore the primary and secondary therapeutic targets associated with the this compound scaffold, providing a technical foundation for future research and drug development. The core activities of these related compounds point to two principal, distinct therapeutic targeting opportunities: the modulation of ATP-sensitive potassium (KATP) channels for cardiovascular applications and the inhibition of the PI3K/Akt signaling pathway for oncology.

Part 2: Primary and Hypothesized Therapeutic Targets

Primary Target: ATP-Sensitive Potassium (KATP) Channels

The most compelling therapeutic target for chroman-based compounds is the ATP-sensitive potassium (KATP) channel. This assertion is based on the well-established pharmacology of cromakalim and its active enantiomer, levcromakalim, which are benzopyran derivatives and structural analogues of this compound.[1][3]

Mechanism of Action: KATP channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3][4] These channels act as metabolic sensors, linking a cell's energetic state to its membrane potential.[3] High intracellular ATP levels inhibit the Kir6.x subunit, causing channel closure, while a decrease in the ATP/ADP ratio promotes channel opening.[5]

Chroman-based KATP channel openers like levcromakalim do not act on the pore itself. Instead, they bind to a specific pocket within the transmembrane domains of the regulatory SUR subunit, with a high affinity for the SUR2 subtype found in vascular smooth muscle (SUR2B) and cardiac muscle (SUR2A).[3][6] This binding event stabilizes the channel in its open conformation, antagonizing the inhibitory effect of ATP.[4] The resulting efflux of potassium ions (K+) from the cell leads to hyperpolarization of the cell membrane.[1]

Therapeutic Implications:

-

Vasodilation and Hypertension: In vascular smooth muscle cells, membrane hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular calcium influx and leading to muscle relaxation (vasodilation). This mechanism makes KATP channel openers potent antihypertensive agents.[1][7]

-

Cardioprotection: In cardiomyocytes, opening KATP channels during periods of metabolic stress, such as ischemia, helps to shorten the action potential duration, reduce calcium overload, and preserve cellular energy, thereby protecting the heart muscle from damage.[5]

-

Glaucoma: Recent studies have identified functional KATP channels in the eye's outflow pathways. KATP channel openers have been shown to lower intraocular pressure (IOP) in animal models, suggesting a novel therapeutic approach for glaucoma.[8]

Secondary Target (Derivatives): The PI3K/Akt Signaling Pathway

For derivatives such as this compound-4-one, a distinct potential therapeutic application lies in oncology through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[9]

Mechanism of Action: The PI3K/Akt pathway is typically activated by growth factors binding to receptor tyrosine kinases. This triggers PI3K to phosphorylate PIP2 to PIP3.[9][10] PIP3 acts as a docking site for the serine/threonine kinase Akt, leading to its phosphorylation and activation.[9][11] Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival and block apoptosis.[12]

While the precise molecular interaction is still under investigation, studies on related chromone and chromanone compounds suggest they can interfere with this cascade.[13] Inhibition can occur at various nodes, but a primary outcome is the reduced phosphorylation, and therefore reduced activation, of Akt.[11] By suppressing this pro-survival pathway, these compounds can render cancer cells more susceptible to apoptosis.

Therapeutic Implications:

-

Oncology: The dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers.[10] Compounds that inhibit this pathway have significant potential as anticancer agents, either as monotherapies or in combination with other treatments to overcome resistance to apoptosis.[12] The ability of chroman-4-one derivatives to modulate this pathway makes them attractive candidates for further development in cancer therapeutics.[2]

Part 3: Experimental Validation of Targets

Verifying the engagement and functional modulation of these targets by this compound or its derivatives requires specific and robust experimental protocols.

Target Engagement: KATP Channels via Patch-Clamp Electrophysiology

Patch-clamp is the gold-standard technique for directly measuring ion channel activity.[14] The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane, providing clear insight into the net effect of a compound on KATP channel activity.[15]

Protocol: Whole-Cell Patch-Clamp for KATP Current Measurement

-

Cell Preparation: Culture a suitable cell line expressing the KATP channel subtype of interest (e.g., HEK293 cells transfected with Kir6.2/SUR2B) on glass coverslips.

-

Solution Preparation:

-

External Solution (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 5 HEPES (pH adjusted to 7.4 with KOH).

-

Pipette (Internal) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH adjusted to 7.2 with KOH). The presence of ATP is critical to observe opener activity.

-

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps or steps (e.g., from -100 mV to +50 mV) to elicit ionic currents.

-

Establish a baseline recording in the presence of the vehicle control.

-

Perfuse the cell with the external solution containing various concentrations of the test compound (e.g., this compound).

-

Record the change in outward current. An increase in outward current indicates KATP channel opening.

-

-

Validation: After observing the effect of the test compound, apply a known KATP channel blocker, such as Glibenclamide (10 µM), to confirm that the elicited current is indeed from KATP channels. The current should be significantly inhibited.[16]

Target Engagement: PI3K/Akt Pathway via Western Blot

Western blotting is a fundamental technique used to quantify the expression and phosphorylation status of specific proteins, providing a direct measure of signaling pathway activation.[11][17]

Protocol: Western Blot for Phospho-Akt (p-Akt) Levels

-

Cell Culture and Treatment: Seed cancer cells (e.g., a human lung cancer cell line like A549) in culture plates. Once they reach ~70-80% confluency, treat them with varying concentrations of the test compound (e.g., this compound-4-one) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA protein assay to ensure equal loading.[11]

-

Sample Preparation & SDS-PAGE:

-

Normalize all samples to the same protein concentration.

-

Mix the lysates with Laemmli sample buffer and boil for 5 minutes at 95°C to denature the proteins.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., rabbit anti-p-Akt Ser473). In parallel, probe a separate membrane with an antibody for total Akt to serve as a loading control.[17]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[17]

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting chemiluminescent signal. A decrease in the p-Akt signal relative to the total Akt signal indicates inhibition of the pathway.

Part 4: Signaling Pathways and Visualizations

Visualizing the molecular cascades and experimental processes is crucial for understanding the therapeutic potential of this compound and its derivatives.

Signaling Pathways

Caption: Key steps in the Western Blot workflow for pathway analysis.

Caption: Core workflow for whole-cell patch-clamp electrophysiology.

Part 5: Quantitative Data and Future Directions

The potency of chroman-based KATP channel openers has been well-characterized. This data provides a benchmark for evaluating new derivatives like this compound.

Table 1: Potency of Levcromakalim on KATP Channel Subtypes

| Parameter | KATP Subtype | Value | Description | Reference |

|---|

| pKi | Kir6.2/SUR2A | 6.37 ± 0.04 | Negative log of the inhibitor constant, indicating binding affinity. | | | pKi | Kir6.2/SUR2B | 6.95 ± 0.03 | A higher value indicates stronger binding affinity. | | | pEC50 | Human Pial Arteries | 6.36 ± 0.09 | Negative log of the half-maximal effective concentration for vasodilation. | |

Future Directions: The therapeutic potential of the this compound scaffold is significant but requires further investigation. Key unanswered questions include:

-

Direct Activity of this compound: Does the parent this compound molecule possess KATP channel opening activity, or is this function primarily associated with more complex derivatives?

-

Structure-Activity Relationship (SAR): How does the substitution at position 6 (chlorine) and modifications at other positions on the chroman ring influence potency and selectivity for KATP channel subtypes versus PI3K/Akt pathway inhibition?

-

In Vivo Efficacy: Preclinical studies using relevant animal models are necessary to validate the in vitro findings and assess the therapeutic potential of novel this compound derivatives for hypertension, ischemic heart disease, or specific cancers.

Part 6: Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on robust evidence from its structural analogues, its primary therapeutic target is hypothesized to be the ATP-sensitive potassium (KATP) channel , with significant potential in treating cardiovascular diseases. Concurrently, its derivatives, such as chroman-4-ones, have demonstrated activity against the PI3K/Akt signaling pathway , opening a second avenue for development in oncology. The detailed experimental protocols and mechanistic understanding provided in this guide offer a framework for researchers to systematically evaluate these targets and unlock the full therapeutic potential of this chemical class.

References

-

Wikipedia. (2023). Cromakalim. Wikipedia. [Link]

-

Li, Y., et al. (2023). Electrophysiological analysis of cardiac KATP channel. The Journal of Biological and Chemical Luminescence. [Link]

-

Al-Karagholi, M. A., et al. (2021). ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential. International Journal of Molecular Sciences. [Link]

-

Al-Karagholi, M. A., et al. (2023). The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development. Frontiers in Pain Research. [Link]

-

Driggers, C. M., & Shyng, S. L. (2023). Mechanistic insights on KATP channel regulation from cryo-EM structures. Journal of General Physiology. [Link]

-

EurekAlert!. (2023). Electrophysiological analysis of cardiac KATP channel. EurekAlert!. [Link]

-

Mannhold, R. (2004). Structure-Activity Relationships of KATP Channel Openers. Bentham Science Publishers. [Link]

-

Cook, N. S. (1995). Pharmacology of the potassium channel openers. Cardiovascular Drugs and Therapy. [Link]

-

Sung, M. W., et al. (2023). KATP channels in focus: progress toward a structural understanding of ligand regulation. Current Opinion in Structural Biology. [Link]

-

Loussouarn, G., et al. (2009). Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle. The Ion Channel Library. [Link]

-

Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

-

Jansen-Olesen, I., et al. (2023). Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine. International Journal of Molecular Sciences. [Link]

-

Bio-protocol. (2018). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol. [Link]

-

Teramoto, N. (2006). KATP channel therapeutics at the bedside. Journal of Molecular and Cellular Cardiology. [Link]

-

Forestier, C., et al. (1996). Mechanism of action of K channel openers on skeletal muscle KATP channels. Interactions with nucleotides and protons. The Journal of General Physiology. [Link]

-

Lee, S., & MacKinnon, R. (2021). Molecular structure of an open human KATP channel. Proceedings of the National Academy of Sciences. [Link]

-

Moore, B. S., et al. (2014). Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity. Journal of Medicinal Chemistry. [Link]

-

Borgmann, H., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers. [Link]

-

Axol Bioscience. (n.d.). Whole-cell patch clamp protocol for iPSC-derived sensory neurons. Axol Bioscience. [Link]

-

Grokipedia. (n.d.). Potassium channel opener. Grokipedia. [Link]

-

Smith, M. V., et al. (2007). Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro. The Journal of Bone and Joint Surgery. American Volume. [Link]

-

de Oliveira, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]

-

LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences. [Link]

-

Huang, S. (2013). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Proks, P., & Ashcroft, F. M. (2002). Pharmacological modulation of K(ATP) channels. Biochemical Society Transactions. [Link]

-

Syed, V., et al. (2011). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer. [Link]

Sources

- 1. Cromakalim - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological analysis of cardiac KATP channel | EurekAlert! [eurekalert.org]

- 6. rupress.org [rupress.org]

- 7. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development [frontiersin.org]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Strategic Synthesis and Functionalization of 6-Chlorochroman Scaffolds for Drug Discovery

Abstract

The chroman ring system is a privileged heterocyclic scaffold, forming the core of numerous bioactive natural products and synthetic pharmaceuticals. The strategic introduction of a chlorine atom at the 6-position significantly modulates the electronic properties and metabolic stability of the molecule, making 6-chlorochroman derivatives a compelling area of research for novel therapeutic agents. This technical guide provides an in-depth analysis of the core synthetic strategies for constructing the this compound framework and explores advanced methodologies for its subsequent functionalization. We will dissect the causality behind various experimental choices, from classical cyclization reactions to modern asymmetric catalytic methods, and provide detailed, field-proven protocols. The aim is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical tools necessary to accelerate the discovery of novel this compound compounds.

Introduction: The Strategic Value of the this compound Core

In medicinal chemistry, the chroman scaffold is recognized for its wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functionalization of this core structure is a key strategy for developing new chemical entities with enhanced potency and selectivity. The introduction of a halogen, specifically a chloro group at the C-6 position of the benzopyran ring, serves several critical functions:

-

Electronic Modulation: The electron-withdrawing nature of the chlorine atom influences the reactivity of the entire scaffold, particularly at the adjacent C-4 (carbonyl) and C-3 (α-methylene) positions in chroman-4-one derivatives.[3]

-

Metabolic Blocking: The C-6 position is often susceptible to oxidative metabolism. A chlorine atom can block this pathway, thereby increasing the metabolic stability and bioavailability of the drug candidate.

-

Enhanced Binding Interactions: The chlorine atom can participate in halogen bonding and other non-covalent interactions within a biological target's active site, potentially increasing binding affinity and efficacy.

This guide moves beyond a simple catalog of reactions to provide a logical framework for synthesizing and diversifying these valuable compounds, grounded in mechanistic understanding and practical application.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of this compound derivatives can be broadly categorized into two primary approaches: de novo construction of the heterocyclic ring system and the functionalization of a pre-formed this compound-4-one building block.

De Novo Ring Construction: Building the Scaffold

These methods involve forming the core chroman ring from acyclic or alternative cyclic precursors. The choice of method often depends on the desired substitution pattern and stereochemistry.

-

Brønsted Acid-Catalyzed Annulation: A convergent and powerful strategy involves the reaction of ortho-hydroxy benzylic alcohols with alkenes, catalyzed by a strong Brønsted acid like triflimide (Tf₂NH).[4] This reaction proceeds through an ortho-quinone methide intermediate, which then undergoes a [4+2] cycloaddition with the alkene to form the chroman ring. This method is advantageous due to its use of relatively simple starting materials and mild reaction conditions.[4]

-

Radical Cascade Cyclizations: For accessing 3-substituted chroman-4-ones, radical cascade reactions of o-allyloxybenzaldehydes have emerged as a robust alternative to methods requiring harsh conditions or multi-step syntheses.[5] These reactions can be initiated photochemically or with radical initiators, allowing for the incorporation of diverse functional groups at the C-3 position with high tolerance for other functionalities on the molecule.[5]

-

Asymmetric Organocatalysis: Achieving stereocontrol is paramount in drug development. Enantioselective synthesis of highly substituted chromans can be accomplished through domino reactions, such as an oxa-Michael–Michael cascade, using bifunctional organocatalysts.[6][7] These catalysts, often based on thiourea or cinchona alkaloid scaffolds, orchestrate the reaction in a chiral environment to deliver products with excellent enantioselectivities.[7]

Functionalization of this compound-4-one: A Versatile Hub

This compound-4-one is a commercially available or readily synthesized ketone that serves as an exceptionally versatile building block for creating diverse compound libraries.[3] The electron-withdrawing chlorine at C-6 enhances the electrophilicity of the carbonyl group and the acidity of the C-3 protons, making it amenable to a wide array of transformations.[3]

Caption: Diversification workflow starting from the this compound-4-one scaffold.

-

Reactions at the C-4 Carbonyl: The reduction of the carbonyl group introduces a chiral center. Biocatalytic asymmetric reduction using microorganisms like Lactobacillus paracasei is a green and highly selective method to produce enantiomerically enriched (S)-6-chlorochroman-4-ol, a valuable precursor for chiral drug synthesis.[3]

-

Reactions at the C-3 Methylene: The protons at the C-3 position are acidic and can be removed by a base to form an enolate, which is a key intermediate for C-C bond formation.[3]

-

Knoevenagel Condensation: Reaction with aromatic aldehydes in the presence of a catalytic amount of a base like piperidine yields 3-arylmethylidene derivatives. The base facilitates the formation of the enolate, which then attacks the aldehyde.[3]

-

Enaminone Formation: Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) produces a highly reactive enaminone intermediate. This intermediate is a powerful tool for building more complex heterocyclic systems.[3][8]

-

-

Synthesis of Fused Ring Systems: The enaminone derived from this compound-4-one can be cyclized with binucleophiles. For instance, reaction with hydrazine hydrate readily forms pyrazole rings fused to the chroman core, generating novel scaffolds for biological screening.[3]

Data Presentation: Comparison of Synthetic Strategies

| Strategy | Key Reagents/Catalyst | Starting Materials | Key Advantages | Potential Limitations |

| Brønsted Acid Annulation [4] | Triflimide (Tf₂NH) | o-Hydroxy benzyl alcohols, Alkenes | Convergent, mild conditions, simple precursors. | Limited stereocontrol without chiral catalysts. |

| Radical Cascade Cyclization [5] | Photochemical or Chemical Initiators | o-Allyloxybenzaldehydes | High functional group tolerance, avoids harsh conditions. | Radical precursors can be complex to synthesize. |

| Asymmetric Organocatalysis [6][7] | Chiral Thioureas, Cinchona Alkaloids | Aldehydes, Nitrovinylphenols | Excellent enantioselectivity and diastereoselectivity. | Catalyst loading and cost can be a factor. |

| Functionalization of Core [3] | Base, DMF-DMA, Hydrazine, Biocatalysts | This compound-4-one | Rapid library generation, versatile, predictable reactivity. | Dependent on the availability of the core scaffold. |

Detailed Experimental Protocol: Synthesis of Pyrazolo[3,4-b]chromene

This two-step protocol illustrates the power of the this compound-4-one scaffold for generating novel heterocyclic systems. The procedure is based on established methodologies.[3]

Step 1: Synthesis of 6-chloro-3-((dimethylamino)methylene)chroman-4-one (Enaminone Intermediate)

-

Reagents & Setup: To a solution of this compound-4-one (1.0 eq) in dry toluene (approx. 0.5 M), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

-

Reaction: Reflux the mixture for 2-4 hours under an inert atmosphere (N₂).

-

Causality: The excess DMF-DMA and heat drive the reaction to completion. Toluene is a suitable high-boiling, non-protic solvent.

-

-

Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure. The resulting crude enaminone is often a solid and can be used directly in the next step without further purification.

Step 2: Cyclization to form 7-chloro-1H-pyrazolo[3,4-b]chromene

-

Reagents & Setup: Dissolve the crude enaminone intermediate from Step 1 in ethanol (approx. 0.4 M). Add hydrazine hydrate (1.5 eq) to the solution.

-

Reaction: Reflux the mixture for 3-5 hours.

-

Causality: Hydrazine acts as a binucleophile. One nitrogen atom attacks the enamine carbon, displacing dimethylamine, and the other attacks the carbonyl carbon, leading to cyclization and dehydration to form the aromatic pyrazole ring.

-

-

Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.

-

Isolation: The product typically precipitates from the cold solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the target pyrazolo-fused chromene. Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: Mechanistic pathway for pyrazole ring formation from the enaminone.

Biological Significance and Therapeutic Potential

The this compound scaffold is not merely a synthetic curiosity; it is a recurring motif in compounds with significant therapeutic potential.

-

Anticancer Activity: Novel 6-chloro-chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors, a class of enzymes critical for DNA replication in cancer cells.[9]

-

Antimicrobial Activity: Studies have shown that flavanones bearing a 6-chloro substituent exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1] The presence of the chlorine atom often enhances the antimicrobial potency compared to the non-halogenated parent compound.[1]

-

Enzyme Inhibition: The chroman-4-one core is a versatile template for designing inhibitors of various enzymes involved in disease pathways.[3]

The ability to rapidly generate diverse libraries based on the this compound core, as detailed in this guide, is crucial for structure-activity relationship (SAR) studies aimed at optimizing these biological activities.

Conclusion

The this compound scaffold represents a highly valuable starting point for the discovery of novel therapeutic agents. This guide has detailed both the foundational and advanced synthetic methodologies required to access and diversify this core structure. By understanding the mechanistic principles behind key transformations—from acid-catalyzed cyclizations to the strategic functionalization of this compound-4-one—researchers can make informed decisions to efficiently synthesize target molecules. The combination of robust synthetic routes and significant biological potential ensures that this compound derivatives will remain an active and fruitful area of investigation in medicinal chemistry and drug development.

References

- Title: Application Notes and Protocols for the Reaction of this compound-4-one with Nucleophiles.

- Title: Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes.

- Title: Radical cyclization to synthesize chroman‐4‐ones.

- Title: Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents.

- Title: Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation.

- Title: Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and...

- Title: Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts.

- Title: Proposed mechanism of the chroman formation reaction.

- Title: Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes.

- Title: Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.

- Title: Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst.

- Title: Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.